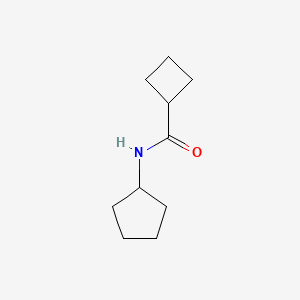

N-cyclopentylcyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-cyclopentylcyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c12-10(8-4-3-5-8)11-9-6-1-2-7-9/h8-9H,1-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJIIWUTLYIBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylcyclobutanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [2+2] cycloaddition reaction, which is widely used for synthesizing cyclobutane-containing compounds . This reaction involves the use of alkenes and a catalyst to form the cyclobutane ring. The reaction conditions often include the use of light or heat to initiate the cycloaddition process.

Industrial Production Methods

Industrial production of N-cyclopentylcyclobutanecarboxamide may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylcyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of cyclobutanone or cyclobutanecarboxylic acid.

Reduction: Formation of N-cyclopentylcyclobutylamine.

Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

N-cyclopentylcyclobutanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-cyclopentylcyclobutanecarboxamide with two structurally related compounds: 1-benzylcyclobutane-1-carboxylic acid () and N-(3-{[(4-nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide ().

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| N-Cyclopentylcyclobutanecarboxamide | C₁₀H₁₇NO | 167.25 | Carboxamide | Cyclopentyl |

| 1-Benzylcyclobutane-1-carboxylic acid | C₁₂H₁₄O₂ | 190.24 | Carboxylic acid | Benzyl |

| N-(3-{[(4-Nitrophenyl)amino]methyl}phenyl)... | C₁₇H₁₇N₃O₂ | 295.34 | Carboxamide, aromatic nitro group | Nitrophenylaminomethylphenyl |

Key Observations :

- The carboxylic acid in 1-benzylcyclobutane-1-carboxylic acid offers higher acidity (pKa ~4-5) compared to the carboxamide group (pKa ~17-20), impacting solubility and reactivity .

Physicochemical Properties

| Property | N-Cyclopentylcyclobutanecarboxamide | 1-Benzylcyclobutane-1-carboxylic acid | N-(3-{[(4-Nitrophenyl)amino]methyl}phenyl)... |

|---|---|---|---|

| Lipophilicity (LogP) | Estimated ~2.5 (cyclopentyl) | ~3.1 (benzyl) | ~3.8 (nitrophenyl) |

| Aqueous Solubility | Moderate (aliphatic substituent) | Low (aromatic hydrophobic group) | Very low (nitro group reduces solubility) |

| Thermal Stability | High (amide hydrogen bonding) | Moderate (carboxylic acid dimerization) | Moderate (nitro group may destabilize) |

Notes:

- The cyclopentyl group balances lipophilicity and steric hindrance, making the compound more soluble than benzyl or nitrophenyl derivatives .

- 1-Benzylcyclobutane-1-carboxylic acid lacks hazardous classification, suggesting safer handling than nitro-containing analogs .

Spectroscopic and Thermodynamic Data

NMR Spectroscopy :

- The cyclopentyl group in the target compound would produce distinct ¹H-NMR signals (δ 1.5–2.0 ppm for cyclopentyl protons) compared to benzyl (δ 7.2–7.4 ppm for aromatic protons) or nitrophenyl (δ 8.0–8.5 ppm) substituents .

- ¹³C-NMR would show cyclobutane carbons at δ 25–35 ppm, with cyclopentyl carbons at δ 20–30 ppm .

Entropy and Stability :

- Amides like N-cyclopentylcyclobutanecarboxamide exhibit higher absolute entropy (~350 J/mol·K) than carboxylic acids (~250 J/mol·K) due to rotational freedom in the amide bond .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-cyclopentylcyclobutanecarboxamide?

- Methodological Answer : The synthesis typically involves coupling cyclobutanecarbonyl chloride with cyclopentylamine derivatives under controlled conditions. Key parameters include:

- Temperature : Maintained at 0–5°C during initial stages to minimize side reactions (e.g., hydrolysis of acyl chloride) .

- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred for solubility and reactivity .

- Base : Triethylamine (Et₃N) is used to neutralize HCl byproducts, ensuring high yield (70–85%) .

- Characterization : Post-synthesis purification via column chromatography and structural confirmation using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical .

Q. Which analytical techniques are most reliable for confirming the molecular structure of N-cyclopentylcyclobutanecarboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the cyclopentyl (δ 1.5–2.0 ppm) and cyclobutane (δ 2.2–2.8 ppm) protons. ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) .

- Mass Spectrometry (MS) : HRMS (ESI+) provides exact mass matching the molecular formula (e.g., C₁₀H₁₆N₂O: [M+H]⁺ = 187.1334) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points (e.g., 130–131°C) and thermal stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of N-cyclopentylcyclobutanecarboxamide?

- Methodological Answer :

- Quantum Chemical Computation : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-31G* basis set) and compare with experimental data. Discrepancies in coupling constants or chemical shifts may indicate conformational isomers or impurities .

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR like COSY or HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of cyclopentyl and amide groups .

Q. What strategies are effective for designing N-cyclopentylcyclobutanecarboxamide analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Substitution Patterns : Modify the cyclopentyl group (e.g., introduce fluorine at C3) or cyclobutane ring (e.g., methyl substitution) to assess steric/electronic effects on biological activity .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or urea groups to evaluate binding affinity changes in target proteins (e.g., kinase inhibitors) .

- Case Study : Analogues like N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide show enhanced solubility and receptor binding compared to the parent compound .

Q. How can computational methods predict the biological interaction mechanisms of N-cyclopentylcyclobutanecarboxamide?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes). The cyclobutane ring’s rigidity may influence binding pocket compatibility .

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess stability of ligand-protein complexes. Key metrics include root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .

- Chemoinformatics Tools : Platforms like ChemRTP predict physicochemical properties (e.g., logP, solubility) to guide lead optimization .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across studies on N-cyclopentylcyclobutanecarboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets for variables like assay conditions (e.g., cell line variability, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from differing ATP-based vs. resazurin assays .

- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., 72-hour exposure, 10-dose serial dilution) to confirm reproducibility .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out polymorphism or degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.